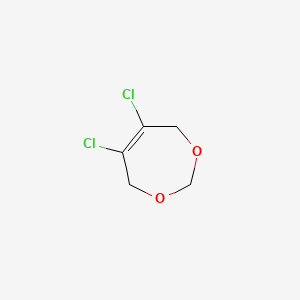
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound that belongs to the family of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms The presence of chlorine atoms at the 5 and 6 positions adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine can be achieved through several methods. One common approach involves the cycloaddition reaction of α-diazocarbonyl compounds with aldehydes or imines in the presence of a catalyst. For instance, a combination of Rhodium(II) salt and chiral N,N’-dioxide–Samarium(III) complex has been used to promote the tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition, yielding various chiral dihydro-1,3-dioxepines with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxepines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
cis-4,7-Dihydro-1,3-dioxepin: A similar compound with a different substitution pattern, used in hydroformylation reactions to form optically active aldehydes.
2-propyl-4,7-dihydro-1,3-dioxepine: Another related compound with different alkyl substituents, used in various organic synthesis applications.
Uniqueness
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential applications. This substitution pattern distinguishes it from other dioxepines and contributes to its specific properties and uses.
Properties
CAS No. |
103763-67-3 |
|---|---|
Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.00 g/mol |
IUPAC Name |
5,6-dichloro-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C5H6Cl2O2/c6-4-1-8-3-9-2-5(4)7/h1-3H2 |
InChI Key |
MKTJJDSALUPDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(COCO1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
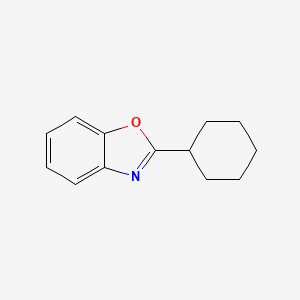
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
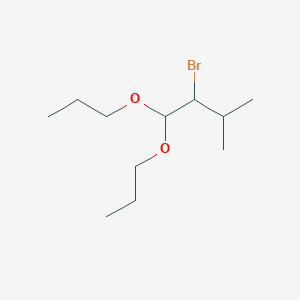
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
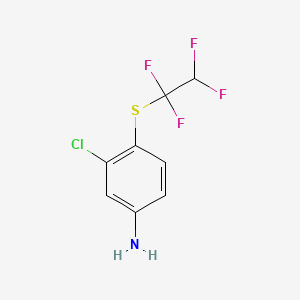
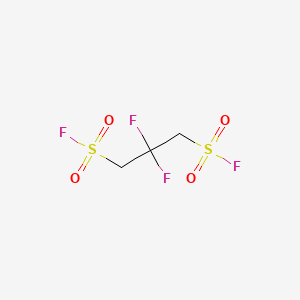

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
